molecular formula C8H7ClO2 B1349113 1-(2-Chloro-6-hydroxyphenyl)ethanone CAS No. 55736-04-4

1-(2-Chloro-6-hydroxyphenyl)ethanone

Cat. No.: B1349113
CAS No.: 55736-04-4
M. Wt: 170.59 g/mol
InChI Key: RUSSVKYJPIADHS-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7ClO2. It is characterized by the presence of a chloro group and a hydroxy group attached to a phenyl ring, along with an ethanone group. This compound is known for its pale-yellow to brown solid or liquid form and is used in various chemical and industrial applications .

Preparation Methods

The synthesis of 1-(2-Chloro-6-hydroxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-hydroxybenzaldehyde with acetic anhydride in the presence of a catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 2-4 hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(2-Chloro-6-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Chloro-6-hydroxyphenyl)ethanone has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-hydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Chloro-6-hydroxyphenyl)ethanone can be compared with other similar compounds, such as:

    1-(2-Hydroxyphenyl)ethanone: Lacks the chloro group, which may result in different chemical reactivity and biological activity.

    1-(2-Chloro-4-hydroxyphenyl)ethanone: The position of the hydroxy group is different, which can affect the compound’s properties and applications.

    1-(2-Chloro-6-methoxyphenyl)ethanone:

Properties

IUPAC Name

1-(2-chloro-6-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSSVKYJPIADHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343949
Record name 1-(2-Chloro-6-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55736-04-4
Record name 1-(2-Chloro-6-hydroxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-(2-chloro-6-(methoxymethoxy)phenyl)ethanone (38 g, 177.03 mmol, 1.00 equiv) in THF (380 mL) was added HCl (aq. 35 g, 2.00 equiv, 36%). The resulting mixture was allowed to react, with stirring, for 3 h at 65° C. The resulting mixture was extracted with ethyl acetate. The organic phase was separated, dried and concentrated under vacuum to give the crude title compound.
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
380 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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